molecular formula C11H10F3N3 B2583781 1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine CAS No. 956395-93-0

1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine

Cat. No.: B2583781
CAS No.: 956395-93-0
M. Wt: 241.217
InChI Key: ZSNWDVOWQIDLIM-UHFFFAOYSA-N
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Description

1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine is a compound that features a trifluoromethyl group attached to a benzyl moiety, which is further connected to a pyrazol-3-amine structure. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of compounds, making this molecule of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . The pyrazole ring can be synthesized via a palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity. The use of environmentally benign reagents and catalysts would also be a consideration for large-scale production .

Mechanism of Action

The mechanism of action of 1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable moiety in drug design . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine is unique due to its specific combination of a trifluoromethyl group with a pyrazole ring, which imparts distinct chemical and biological properties. This combination can lead to enhanced stability, bioavailability, and specificity in its applications compared to other trifluoromethylated compounds .

Properties

IUPAC Name

1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3/c12-11(13,14)9-3-1-2-8(6-9)7-17-5-4-10(15)16-17/h1-6H,7H2,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSNWDVOWQIDLIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=CC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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